molecular formula C11H14O3 B3000646 4-Methoxy-3-isopropylbenzoic acid CAS No. 33537-78-9

4-Methoxy-3-isopropylbenzoic acid

Cat. No. B3000646
CAS RN: 33537-78-9
M. Wt: 194.23
InChI Key: PQDZTSSEWJIYOO-UHFFFAOYSA-N
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Description

4-Methoxy-3-isopropylbenzoic acid is a chemical compound that belongs to the class of organic compounds known as benzoic acids. These are compounds containing a benzene ring attached to a carboxylic acid group. The methoxy and isopropyl groups are substituents on the benzene ring, which can influence the compound's reactivity and physical properties.

Synthesis Analysis

The synthesis of compounds related to 4-methoxy-3-isopropylbenzoic acid has been explored in various studies. For instance, the synthesis of 5-substituted 3-hydroxy-4-methoxybenzoic acids, which are structurally similar, has been reported as potential inhibitors of catechol O-methyltransferase . Another study describes the synthesis of terephthaloylbis(3-methoxy-4-oxybenzoic) acid from vanillic acid, which shares the methoxy and carboxylic acid functional groups . Additionally, the synthesis of a compound with a methoxy group in the para position on the benzene ring has been achieved through a Friedel-Crafts reaction .

Molecular Structure Analysis

The molecular structure of 4-methoxy-3-isopropylbenzoic acid would consist of a benzene ring with a methoxy group (-OCH3) at the fourth position and an isopropyl group (-CH(CH3)2) at the third position, along with a carboxylic acid group (-COOH) at the first position. The presence of these substituents can affect the electron density and steric hindrance within the molecule, influencing its chemical behavior.

Chemical Reactions Analysis

The chemical reactivity of methoxybenzoic acid derivatives has been studied in various contexts. For example, the hydrolysis of methoxy groups has been investigated, showing that the position of the methoxy group can significantly affect the rate of hydrolysis . The acylation of amines with acyl chlorides derived from methoxybenzoic acid has also been reported, demonstrating the potential for forming amides . Furthermore, the interaction of methoxybenzoic acid derivatives with enzymes, such as catechol O-methyltransferase and 4-methoxybenzoate monooxygenase, has been studied, revealing insights into their biochemical reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-methoxy-3-isopropylbenzoic acid can be inferred from related compounds. The presence of the methoxy group can increase the electron density of the aromatic ring, potentially affecting the acid's pKa and solubility . The isopropyl group can introduce steric bulk, which may influence the melting point and boiling point of the compound. The carboxylic acid group is responsible for the compound's acidity and its ability to form dimers and hydrogen bonds, which can affect its melting and boiling points, as well as its solubility in water and organic solvents .

Scientific Research Applications

Summary of the Application

4-Methoxy-3-isopropylbenzoic acid has been studied as a potential corrosion inhibitor for AISI 316 stainless steel in hydrochloric acid medium .

Methods of Application

The inhibition efficiency of benzoic acid derivatives, including 4-Methoxy-3-isopropylbenzoic acid, was evaluated using weight loss, open circuit potential, potentiodynamic polarization method, electrochemical impedance spectroscopy (EIS), and scanning electron microscopy (SEM) analysis .

Results or Outcomes

The results obtained from the different experimental techniques were consistent and showed that the inhibition efficiency of these inhibitors increased with the increase in concentration .

2. Enzyme Activity Enhancement

Summary of the Application

4-Methoxy-3-isopropylbenzoic acid has been used in studies related to the enhancement of peroxygenase activity .

Methods of Application

The compound was used in mutagenesis studies at the key gating residue F182 .

Results or Outcomes

The studies provided structural insights into the improved peroxygenase activity after mutagenesis at the key gating residue .

Safety And Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-methoxy-3-propan-2-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-7(2)9-6-8(11(12)13)4-5-10(9)14-3/h4-7H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDZTSSEWJIYOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3-(propan-2-yl)benzoic acid

CAS RN

33537-78-9
Record name 4-methoxy-3-(propan-2-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
RD Hill - 1958 - search.proquest.com
… Purified thionyl chloride (25 ml.; distilled from quinoline and linseed oil) in dry benzene (25 ml.) was added dropwise with stirring to a solution of 4-methoxy-3- isopropylbenzoic acid (9.7 …
Number of citations: 0 search.proquest.com

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